molecular formula C6H2ClF4N B1586492 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine CAS No. 72537-17-8

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Cat. No. B1586492
CAS RN: 72537-17-8
M. Wt: 199.53 g/mol
InChI Key: GDSROTVTTLUHCO-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative and a fluorinated building block . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .


Molecular Structure Analysis

The molecular formula of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is C6H2ClF4N . Its molecular weight is 199.53 .


Physical And Chemical Properties Analysis

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a liquid at room temperature . It has a density of 1.524 g/mL at 25 °C . Its boiling point is 50-55 °C at 11 mmHg , and its melting point is 16-20 °C . The refractive index is 1.433 .

Scientific Research Applications

Fungicide Fluazinam

The compound has been studied in the context of fungicides, particularly fluazinam. Fluazinam's structure, including 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, shows significant interactions, such as hydrogen bonds and short contacts, contributing to its fungicidal properties (Jeon, Kim, Lee, & Kim, 2013).

Chemical Synthesis

The compound is integral to various chemical syntheses, like the deprotonative functionalization of pyridine derivatives with aldehydes, where it reacts efficiently at certain positions with aldehydes (Shigeno, Nakaji, Kajima, Nozawa‐Kumada, & Kondo, 2019). Another example includes its role in one-pot reactions for the synthesis of polysubstituted and fused pyridines (Song, Huang, Yi, & Zhang, 2016).

Synthesis Principles

Research has been conducted on the synthesis reaction principles of 2-chloro-3-(trifluoromethyl)pyridine, providing insights into the feasibility and challenges of chlorination and fluorination in its synthesis (Liu Guang-shen, 2014).

Synthesis of Poly-Substituted Pyridines

A strategy for synthesizing poly-substituted pyridines, including 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, involves breaking C-F bonds of the fluoroalkyl group, indicating its versatility in creating varied pyridine derivatives (Chen, Zhu, Xie, Li, Wu, & Gong, 2010).

Fluorination of Imidazo[1,2-a]pyridines

The compound plays a role in the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines, showcasing its utility in creating fluorinated products (Liu, Gao, Gu, Shen, & Sun, 2015).

Interaction with Other Compounds

Studies also explore its interaction with other compounds, such as iodine, in the context of potential pharmaceutical applications, demonstrating its chemical reactivity and potential in drug design (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).

Catalyst-Free Synthesis

Its use extends to catalyst-free and visible light-promoted synthesis methods, particularly for fluorinated pharmaceuticals and agrochemicals, showing its utility in modern, efficient chemical processes (Huang, Lei, Zhao, Gu, Yao, Wang, Li, Zhang, & He, 2018).

Safety And Hazards

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is considered hazardous. It is flammable and may cause skin and eye irritation, as well as respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

Future Directions

The major use of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSROTVTTLUHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361445
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

CAS RN

72537-17-8
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
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Synthesis routes and methods

Procedure details

2,3-Dichloro-5-trifluoromethylpyridine (800 g) was added to a stirred mixture of anhydrous potassium fluoride (320 g) and anhydrous dimethylsulphoxide at 110° C. then heated at 120° C. for 2 hours and fractionally distilled under reduced pressure to give 3-chloro-2-fluoro-5-trifluoromethylpyridine (685 g) in a yield of 92% (98% purity).
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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